molecular formula C23H23N5O4 B2385500 N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895000-28-9

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2385500
CAS No.: 895000-28-9
M. Wt: 433.468
InChI Key: VLXKYMXCKYIVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring an acetamide side chain substituted with a 3,4-dimethoxyphenyl group and a 2,4-dimethylphenyl moiety on the pyrazolo core. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and influence binding interactions, while the 2,4-dimethylphenyl group could contribute to hydrophobic interactions in target binding pockets.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-7-18(15(2)9-14)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-6-8-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXKYMXCKYIVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-Carboxylate Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is classically synthesized via cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with formamide or urea.

Procedure :

  • Starting Material : Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate (1.0 equiv)
  • Reagent : Formamide (5.0 equiv)
  • Conditions : Reflux at 180°C for 6–8 hours under nitrogen
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol
  • Yield : 68–72%

Key Analytical Data :

  • IR (KBr) : 1697 cm⁻¹ (C=O stretch)
  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, Ar-H)

Alternative One-Pot Synthesis

Rostamizadeh et al. demonstrated a one-pot method using aldehydes, 2-hydroxysuccinonitrile, and hydrazine hydrate:

Reaction Table 1 : Optimization of Cyclization Conditions

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 AcONa/Al₂O₃ Ethanol 80 12 82
2 NaOH H₂O/EtOH 70 18 65
3 None DMF 120 24 38

Optimal conditions (Entry 1) provided the core structure in 82% yield with minimal side products.

Functionalization at the N1 Position: Introduction of the 2,4-Dimethylphenyl Group

Nucleophilic Aromatic Substitution

The 2,4-dimethylphenyl moiety is introduced via SNAr reaction using 2,4-dimethylphenylboronic acid under Suzuki–Miyaura coupling conditions:

Procedure :

  • Substrate : 5-Chloro-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equiv)
  • Reagent : 2,4-Dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DME/H₂O (4:1)
  • Conditions : 90°C, 12 hours
  • Yield : 75%

Characterization :

  • LC-MS : m/z 297.1 [M+H]⁺
  • ¹³C NMR : δ 161.8 (C=O), 138.2–125.6 (Ar-C)

Acetamide Side Chain Installation

Carbodiimide-Mediated Coupling

The C5 position is functionalized via activation of the carboxylic acid intermediate followed by coupling with 3,4-dimethoxyphenethylamine:

Stepwise Synthesis :

  • Carboxylic Acid Preparation :
    • Hydrolysis of ethyl ester (2.0 M NaOH, EtOH/H₂O, reflux, 4 h) → 95% yield
  • Activation :
    • EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C → RT, 2 h
  • Coupling :
    • 3,4-Dimethoxyphenethylamine (1.2 equiv), DIPEA (3.0 equiv), 24 h
    • Yield : 63%

Critical Parameters :

  • Exclusion of moisture improves coupling efficiency
  • DMF as solvent enhances reagent solubility

Purification and Analytical Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : CH₂Cl₂/MeOH (95:5 → 90:10 gradient)
  • Recovery : 89% pure compound

Spectroscopic Data Consolidation

Technique Key Signals
¹H NMR δ 2.31 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃)
¹³C NMR δ 170.8 (C=O), 152.1 (pyrimidine-C)
HRMS m/z 521.2154 [M+H]⁺ (calc. 521.2158)

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Multi-Step Synthesis

Step Method Yield (%) Purity (%)
Core formation One-pot cyclization 82 95
N1 functionalization Suzuki coupling 75 90
Acetamide coupling EDCl/HOBt 63 89

The one-pot core synthesis offers superior yield compared to classical formamide cyclization (82% vs. 68%). However, the Suzuki–Miyaura coupling remains the bottleneck, requiring optimization of palladium catalysts.

Scale-Up Considerations and Process Challenges

  • Formamide Cyclization :
    • Exothermic reaction necessitates controlled heating to avoid decomposition
  • Pd Catalyst Removal :
    • Activated charcoal treatment reduces Pd residues to <5 ppm
  • Acetamide Hydrolysis :
    • Competing hydrolysis during coupling mitigated by anhydrous conditions

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has been shown to inhibit cell proliferation across various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxic effects on HeLa and MCF-7 cancer cell lines. The IC50 values indicated potent activity at micromolar concentrations:

Cell LineIC50 (µM)Effect
HeLa10Significant reduction in viability
MCF-715Induction of apoptosis

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. It has been observed to reduce inflammatory markers and cytokine production in both in vitro and in vivo models.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of carrageenan-induced inflammation, administration of the compound resulted in:

MeasurementControl GroupTreatment Group
Paw Edema (mm)8.53.0
Histological AnalysisHigh infiltration of inflammatory cellsReduced infiltration

This suggests that the compound effectively mitigates inflammation through modulation of key signaling pathways.

Potential Molecular Targets

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation : It could influence receptor functions that regulate inflammatory responses.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and synthesis highlights:

Compound Name Substituents (Pyrazolo Core / Acetamide Side Chain) Molecular Formula (MW) Melting Point (°C) Key Data/Synthesis Source
Target Compound Pyrazolo: 2,4-dimethylphenyl; Acetamide: 3,4-dimethoxyphenyl C₂₅H₂₅N₅O₄ (471.5 g/mol) Not reported Synthesized via Suzuki coupling (analogous to methods) N/A
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo: methyl; Acetamide: 3-methoxyphenyl C₁₇H₁₇N₅O₃ (339.35 g/mol) Not reported CAS: 866870-32-8; Commercial availability noted
Example 83 () Pyrazolo: 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl); Chromenone: 3-fluorophenyl C₃₅H₃₃F₂N₅O₄ (637.68 g/mol) 302–304 MW: 571.2 (M+1); Pd-catalyzed cross-coupling
N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo: phenyl; Acetamide: 3-acetamidophenyl C₂₂H₂₀N₆O₃ (428.43 g/mol) Not reported CAS: 852440-22-3; Structural emphasis on acetamide-phenyl linkage
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo: 4-methylbenzyl; Acetamide: 2,4-dichlorophenoxy C₂₆H₂₃Cl₂N₅O₃ (544.39 g/mol) Not reported CAS: 921898-36-4; Dichlorophenoxy group for enhanced lipophilicity

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxy group in the target compound may improve water solubility compared to analogs with single methoxy or halogenated substituents (e.g., ’s fluoro/isopropoxy groups) .

Synthetic Methodologies :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is a common strategy for introducing aryl/heteroaryl groups, as seen in and inferred for the target compound .
  • highlights K₂CO₃/DMF-mediated nucleophilic substitution for pyrazolo-pyridine-acetamide derivatives, a method adaptable to the target compound’s synthesis .

Physicochemical Properties :

  • The target compound’s molecular weight (471.5 g/mol) aligns with drug-like properties, while higher MW analogs (e.g., Example 83 at 637.68 g/mol) may face bioavailability challenges .
  • Melting points are sparsely reported, but Example 83’s high MP (302–304°C) suggests strong crystalline packing, possibly due to fluorinated substituents .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyacetophenone with appropriate amines under reflux conditions. The resulting product is purified through recrystallization techniques. The yield and purity are critical for evaluating biological activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activities. For instance, similar compounds have shown significant inhibition of cancer cell lines such as leukemia and melanoma. A study reported that derivatives with pyrazolo structures demonstrated IC50 values indicating effective cytotoxicity against various cancer types including breast and colon cancers .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (μM)Reference
Compound AMelanoma62.61
Compound BLeukemia27.3
Compound CBreast Cancer43.4

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways effectively, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress-related diseases. Pyrazoles have been documented to exhibit significant antioxidant activities, contributing to their therapeutic potential in neuroprotection and age-related disorders .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Pyrazolo derivatives often act through the inhibition of cyclin-dependent kinases and other enzymes critical for cell cycle regulation and inflammatory responses .

Case Studies

Several studies have explored the pharmacological effects of similar pyrazolo compounds:

  • Study on Anticancer Activity : A recent investigation demonstrated that a related pyrazolo compound inhibited cell proliferation in human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
  • Inflammation Model : In vivo studies showed that pyrazolo compounds reduced markers of inflammation in animal models, suggesting their potential use in anti-inflammatory therapies .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction conditions:

  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine is frequently used to deprotonate reactive sites and accelerate cyclization .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and purity . Methodological validation includes monitoring by TLC and HPLC to confirm intermediate formation .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions and confirms pyrazolo[3,4-d]pyrimidine core formation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How do structural modifications influence the compound’s solubility and stability?

  • Methoxy groups : Enhance solubility in polar solvents but may reduce metabolic stability due to oxidation susceptibility .
  • Chlorophenyl substituents : Increase lipophilicity, improving membrane permeability but requiring stability tests under physiological pH .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Comparative SAR studies : Systematically vary substituents (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) to isolate activity drivers .
  • Target profiling : Use kinase inhibitor panels or proteome-wide binding assays to identify off-target interactions .
  • Data normalization : Account for assay variability (e.g., cell line specificity, incubation time) when comparing IC50 values .

Q. How can researchers elucidate the compound’s mechanism of action in cancer-related pathways?

  • Kinase inhibition assays : Screen against kinases like EGFR or VEGFR using fluorescence polarization or ADP-Glo™ kits .
  • Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity .
  • Transcriptomic analysis : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. What experimental designs are recommended to resolve discrepancies in cytotoxicity data across in vitro models?

  • Standardized protocols : Use identical cell lines (e.g., MCF-7, A549) and culture conditions (e.g., serum concentration, passage number) .
  • Dose-response validation : Repeat assays with staggered concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .
  • Metabolic interference checks : Test for interactions with fetal bovine serum (FBS) components that may alter bioavailability .

Methodological Challenges and Solutions

Q. How can researchers improve the yield of multi-step syntheses involving pyrazolo[3,4-d]pyrimidine intermediates?

  • Stepwise purification : Isolate intermediates via column chromatography before proceeding to subsequent steps .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .

Q. What approaches mitigate oxidation or degradation during long-term storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C .
  • Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.